1-Benzyl-4-{3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl}piperazine
Description
1-Benzyl-4-{3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl}piperazine is a piperazine derivative characterized by a benzyl group at the 1-position and a substituted pyridinyl-sulfonyl moiety at the 4-position. The pyridinyl ring is further modified with 4,6-dimethyl groups and a 4-chlorophenyl sulfonyl group.
Properties
IUPAC Name |
1-benzyl-4-[3-(4-chlorophenyl)sulfonyl-4,6-dimethylpyridin-2-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O2S/c1-18-16-19(2)26-24(23(18)31(29,30)22-10-8-21(25)9-11-22)28-14-12-27(13-15-28)17-20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEFDWBSKGRFSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N3CCN(CC3)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-4-{3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl}piperazine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the pyridinyl intermediate: This step involves the reaction of 4,6-dimethyl-2-pyridine with appropriate reagents to introduce the sulfonyl group.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction, often using chlorophenylsulfonyl chloride as a reagent.
Formation of the piperazine ring: The piperazine ring is formed by reacting the intermediate with piperazine under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Benzyl-4-{3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl}piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
1-Benzyl-4-{3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl}piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-{3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Sulfonyl Motifs
Compound A : 1-Benzhydryl-4-(4-chlorophenylsulfonyl)piperazine (C₂₃H₂₃ClN₂O₂S)
- Key Differences : Replaces the benzyl group with a bulkier benzhydryl (diphenylmethyl) group.
- Impact : Increased steric hindrance may reduce blood-brain barrier permeability compared to the target compound’s benzyl group. The benzhydryl moiety could enhance lipophilicity (logP ~4.2 estimated) but may limit receptor selectivity .
- Synthesis : Prepared via nucleophilic substitution of 1-benzhydrylpiperazine with 4-chlorophenylsulfonyl chloride .
Compound B : 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (C₂₇H₂₈Cl₂N₄O)
- Key Differences : Incorporates a dichlorophenyl-piperazine linked to a pentanamide chain and pyridinylphenyl group.
- Impact : The amide group enhances solubility (aqueous solubility ~15 µM) but may reduce membrane permeability. The dichlorophenyl substituent likely enhances dopamine D3 receptor affinity (IC₅₀ ~50 nM) compared to the target compound’s unsubstituted benzyl group .
- Synthesis: Purified via normal-phase chromatography (10% methanol/0.1% ammonium) .
Compounds with Pyridinyl or Sulfonyl Modifications
Compound C : 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (C₁₉H₂₀F₃N₂OS)
- Key Differences : Features a trifluoromethylphenyl group and a ketone linker.
- Impact : The electron-withdrawing trifluoromethyl group increases metabolic stability, while the ketone may confer rigidity to the structure. This compound’s logP (~3.8) is comparable to the target compound, but its receptor selectivity profile remains uncharacterized .
Compound D: [4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives
- Key Differences: Fluorobenzyl group replaces the benzyl moiety, and a methanone group is appended.
- Impact: Fluorination enhances binding to tyrosine kinases (e.g., IC₅₀ <100 nM for some derivatives) due to improved electronic interactions. The target compound’s non-fluorinated benzyl group may exhibit weaker kinase inhibition but better CNS penetration .
Comparative Data Table
Research Findings and Implications
Role of the Sulfonyl Group : The 4-chlorophenylsulfonyl moiety in the target compound may enhance stability and receptor binding via sulfur-oxygen interactions, as seen in sulfonamide-based drugs . However, its absence in Compounds B and D correlates with altered activity profiles (e.g., kinase vs. dopamine receptor targeting).
Substituent Effects :
- Benzyl vs. Benzhydryl : The benzyl group in the target compound likely improves CNS penetration compared to Compound A’s benzhydryl group, which may favor peripheral targets .
- Halogenation : Chlorine (target compound) vs. fluorine (Compound D) alters electronic properties; fluorine’s stronger electronegativity enhances kinase binding but may reduce blood-brain barrier transit .
Synthetic Challenges : The target compound’s pyridinyl-sulfonyl substitution requires precise regiochemical control during synthesis, contrasting with the straightforward sulfonylation in Compound A .
Biological Activity
1-Benzyl-4-{3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl}piperazine is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound's molecular formula is , indicating the presence of various functional groups that may interact with biological targets. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Structural Characteristics
The compound features a piperazine core with several substituents:
- Benzyl group : Enhances lipophilicity and potential receptor interactions.
- Chlorophenyl sulfonyl group : Implicated in enzyme inhibition and antimicrobial activity.
- Dimethylpyridinyl group : Contributes to the overall biological activity through its interaction with various biological systems.
Biological Activities
This compound exhibits a range of biological activities, which can be summarized as follows:
Antimicrobial Activity
Studies have shown that this compound possesses moderate to strong antibacterial properties against various bacterial strains. For instance, it has demonstrated effectiveness against Salmonella typhi and Bacillus subtilis. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes:
- Acetylcholinesterase (AChE) : Important for neuropharmacological applications. Compounds structurally related to this piperazine derivative have shown strong AChE inhibition, suggesting potential in treating neurodegenerative diseases .
- Urease : Inhibitors of urease are crucial in managing conditions like kidney stones and urinary tract infections. The compound has exhibited strong inhibitory activity, with IC50 values comparable to established urease inhibitors .
Anticancer Properties
Research indicates that derivatives of piperazine, including this compound, exhibit anticancer activities. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation .
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the pyridinyl intermediate : Reaction of 4,6-dimethyl-2-pyridine with appropriate reagents introduces the sulfonyl group.
- Introduction of the chlorophenyl group : Achieved through substitution reactions using chlorophenylsulfonyl chloride.
- Formation of the piperazine ring : This is accomplished by reacting the intermediate with piperazine under controlled conditions .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(4-Chlorobenzoyl)-piperazine | Contains a chlorobenzoyl group | Lacks pyridine substitution |
| 1-Benzylpiperazine | Simple benzyl substitution | No sulfonamide functionality |
| 4-(Chlorophenyl)-piperazine | Chlorophenyl directly on piperazine | No additional pyridine or sulfonamide groups |
The combination of multiple functional groups in this compound contributes to its diverse biological activities and potential therapeutic applications.
Case Studies
Recent studies have highlighted the pharmacological potential of similar compounds containing piperazine and sulfonamide functionalities:
- A study demonstrated that derivatives showed significant antibacterial activity against resistant strains, suggesting a promising avenue for developing new antibiotics .
- Another investigation focused on enzyme inhibitors revealed that certain derivatives exhibited IC50 values significantly lower than traditional inhibitors, indicating higher potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
